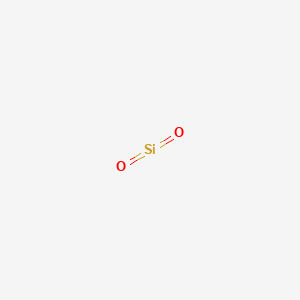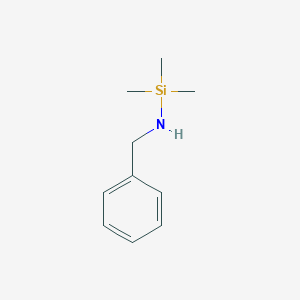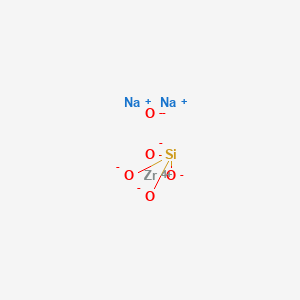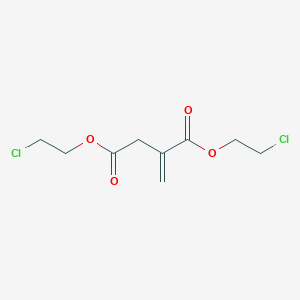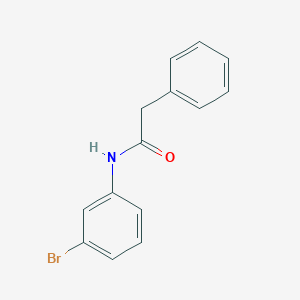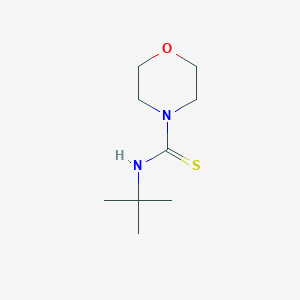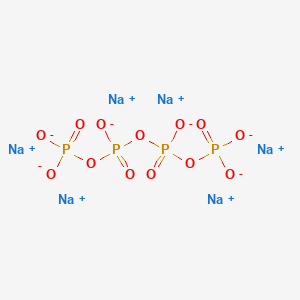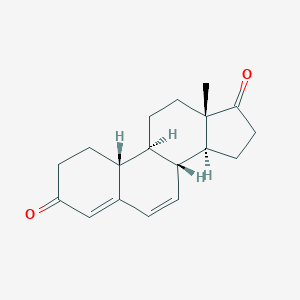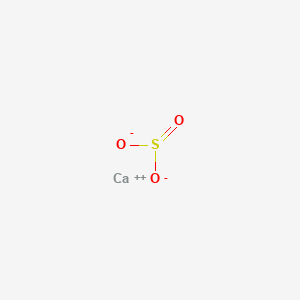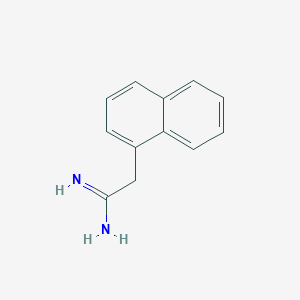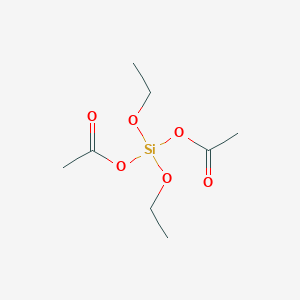
Diacetoxydiethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxydiethoxysilane (DADES) is a chemical compound that is commonly used in scientific research. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. DADES has a wide range of applications in the fields of chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Diacetoxydiethoxysilane has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. This is especially useful in the field of materials science where researchers are developing new materials with unique properties. Diacetoxydiethoxysilane can also be used as a surface modifier to improve the wettability of surfaces. This is useful in the field of microfluidics where researchers are developing lab-on-a-chip devices.
Mecanismo De Acción
The mechanism of action of Diacetoxydiethoxysilane is based on its ability to form covalent bonds with both organic and inorganic materials. Diacetoxydiethoxysilane contains two acetoxy groups which can react with hydroxyl groups on the surface of organic materials. It also contains two ethoxy groups which can react with silanol groups on the surface of inorganic materials. This results in the formation of a stable covalent bond between the two materials, improving their adhesion.
Efectos Bioquímicos Y Fisiológicos
There are currently no known biochemical or physiological effects of Diacetoxydiethoxysilane. It is considered to be a relatively safe chemical compound when handled properly. However, it is important to follow proper safety protocols when working with Diacetoxydiethoxysilane as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diacetoxydiethoxysilane in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This is especially useful when developing new materials with unique properties. However, there are also some limitations to using Diacetoxydiethoxysilane. For example, it can be difficult to control the reaction between Diacetoxydiethoxysilane and the surface of the material being modified. This can result in uneven coating or poor adhesion.
Direcciones Futuras
There are many future directions for research involving Diacetoxydiethoxysilane. One area of research is the development of new materials with unique properties. Researchers are currently exploring the use of Diacetoxydiethoxysilane as a coupling agent for the development of new materials such as self-healing polymers and biocompatible materials. Another area of research is the use of Diacetoxydiethoxysilane in the field of microfluidics. Researchers are developing new lab-on-a-chip devices that use Diacetoxydiethoxysilane as a surface modifier to improve the wettability of surfaces.
Conclusion
In conclusion, Diacetoxydiethoxysilane is a useful chemical compound that has a wide range of applications in scientific research. It is commonly used as a coupling agent to improve the adhesion between organic and inorganic materials. Diacetoxydiethoxysilane has a relatively safe profile when handled properly. There are many future directions for research involving Diacetoxydiethoxysilane, including the development of new materials with unique properties and the use of Diacetoxydiethoxysilane in the field of microfluidics.
Métodos De Síntesis
Diacetoxydiethoxysilane can be synthesized through the reaction of acetic anhydride and diethoxydimethylsilane. The reaction is typically carried out at room temperature and in the presence of a catalyst such as hydrochloric acid. The resulting product is a clear liquid that is soluble in organic solvents such as ethanol and acetone.
Propiedades
Número CAS |
13170-18-8 |
|---|---|
Nombre del producto |
Diacetoxydiethoxysilane |
Fórmula molecular |
C8H16O6Si |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
[acetyloxy(diethoxy)silyl] acetate |
InChI |
InChI=1S/C8H16O6Si/c1-5-11-15(12-6-2,13-7(3)9)14-8(4)10/h5-6H2,1-4H3 |
Clave InChI |
ZQSAMWXOYNJGII-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
SMILES canónico |
CCO[Si](OCC)(OC(=O)C)OC(=O)C |
Otros números CAS |
13170-18-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



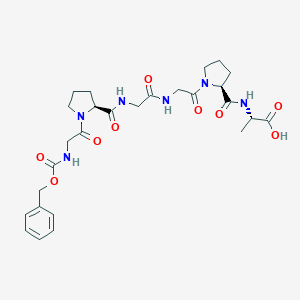
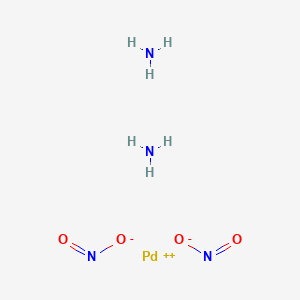
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
